molecular formula C17H24O3S2 B062716 Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 172516-44-8

Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Cat. No.: B062716
CAS No.: 172516-44-8
M. Wt: 340.5 g/mol
InChI Key: AMPIBRMRXUZXOA-UHFFFAOYSA-N
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Description

Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is an organic compound characterized by a complex structure that includes multiple functional groups. This compound belongs to the family of benzo[c]thiophenes, which are sulfur-containing heterocycles known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate typically involves multi-step organic reactions starting from commercially available precursors. A common route might involve:

  • Thioether Formation: : Introduction of the sec-butylthio group through a thiolation reaction.

  • Cyclization: : Formation of the benzo[c]thiophene ring system using cyclization techniques.

  • Esterification: : Formation of the carboxylate ester group.

  • Oxidation: : Introduction of the ketone group at the 4-position.

Each step requires precise control over reaction conditions such as temperature, solvent, and catalysts to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the synthesis might be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow reactors and green chemistry principles might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate can undergo various types of chemical reactions:

  • Oxidation: : Conversion of the sulfur atom or the benzo[c]thiophene ring to corresponding sulfoxides or sulfones.

  • Reduction: : Reduction of the carbonyl group to an alcohol.

  • Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic ring or the ester group.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).

  • Reduction: : Reducing agents like sodium borohydride, lithium aluminum hydride.

  • Substitution: : Various nucleophiles (amines, thiols) and electrophiles (halogens, acyl chlorides) under acidic or basic conditions.

Major Products

The major products of these reactions are typically sulfoxides, sulfones, alcohols, substituted benzo[c]thiophenes, and modified ester derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its synthetic versatility and potential as an intermediate in the synthesis of more complex molecules.

Biology

In biology, its derivatives might be explored for their biological activities, such as antibacterial, antifungal, or anticancer properties.

Medicine

In medicine, research may focus on its potential therapeutic applications, examining how its structure can be modified to enhance biological activity or reduce toxicity.

Industry

Industrial applications might include its use in material science, such as in the development of new polymers or as a component in specialty chemicals.

Mechanism of Action

Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate exerts its effects through interactions with various molecular targets. The sec-butylthio group can interact with enzymes or receptors through hydrophobic interactions, while the ester and ketone groups can participate in hydrogen bonding or electrostatic interactions. These interactions modulate the activity of the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(methylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate: : Similar structure but with a methylthio group instead of a sec-butylthio group.

  • Ethyl 3-(phenylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate: : Similar structure but with a phenylthio group.

  • Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-hydroxy-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate: : Similar structure but with a hydroxyl group instead of a ketone group.

Uniqueness

What sets ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate apart is its unique combination of functional groups, which confer distinct reactivity and biological activity profiles. The sec-butylthio group, in particular, introduces steric and electronic effects that can significantly influence its interaction with biological targets.

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Properties

IUPAC Name

ethyl 3-butan-2-ylsulfanyl-6,6-dimethyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3S2/c1-6-10(3)21-16-13-11(8-17(4,5)9-12(13)18)14(22-16)15(19)20-7-2/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPIBRMRXUZXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=C2C(=C(S1)C(=O)OCC)CC(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381102
Record name ethyl 3-butan-2-ylsulfanyl-6,6-dimethyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172516-44-8
Record name Ethyl 4,5,6,7-tetrahydro-6,6-dimethyl-3-[(1-methylpropyl)thio]-4-oxobenzo[c]thiophene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172516-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-butan-2-ylsulfanyl-6,6-dimethyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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